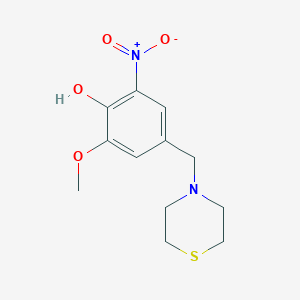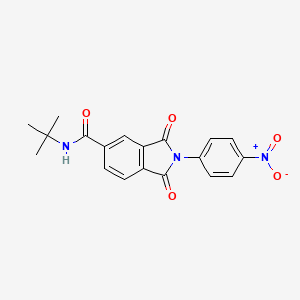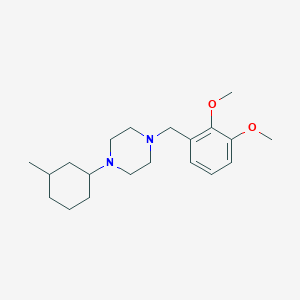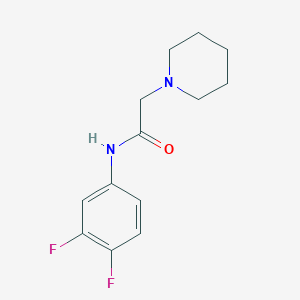![molecular formula C18H28N2O B5039696 4-(propan-2-yl)-N-[1-(propan-2-yl)piperidin-4-yl]benzamide](/img/structure/B5039696.png)
4-(propan-2-yl)-N-[1-(propan-2-yl)piperidin-4-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(propan-2-yl)-N-[1-(propan-2-yl)piperidin-4-yl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with propan-2-yl and piperidin-4-yl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yl)-N-[1-(propan-2-yl)piperidin-4-yl]benzamide typically involves the following steps:
Formation of Piperidin-4-yl Intermediate: The initial step involves the preparation of the piperidin-4-yl intermediate. This can be achieved through the reaction of piperidine with an appropriate alkylating agent under controlled conditions.
Coupling with Benzamide: The piperidin-4-yl intermediate is then coupled with a benzamide derivative. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Introduction of Propan-2-yl Groups: The final step involves the introduction of propan-2-yl groups at the appropriate positions on the benzamide and piperidin-4-yl moieties. This can be achieved through alkylation reactions using reagents such as isopropyl bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Quality Control: Rigorous testing to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(propan-2-yl)-N-[1-(propan-2-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
4-(propan-2-yl)-N-[1-(propan-2-yl)piperidin-4-yl]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 4-(propan-2-yl)-N-[1-(propan-2-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[1-(propan-2-yl)piperidin-4-yl]ethan-1-ol
- 1-Piperidin-1-yl-propan-2-one, hydrobromide
- 2-(2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole
Uniqueness
4-(propan-2-yl)-N-[1-(propan-2-yl)piperidin-4-yl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzamide and piperidin-4-yl moieties, along with the propan-2-yl substituents, makes it a valuable compound for various research applications.
Propriétés
IUPAC Name |
4-propan-2-yl-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-13(2)15-5-7-16(8-6-15)18(21)19-17-9-11-20(12-10-17)14(3)4/h5-8,13-14,17H,9-12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIXECRDJYDQRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![METHYL 3-{[2-(4-ETHOXY-3-METHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5039618.png)
![4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine](/img/structure/B5039621.png)


![5-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B5039638.png)
![N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B5039647.png)
![2,4-dichloro-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5039649.png)
![diethyl 5-({[(4-biphenylylcarbonyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5039652.png)


![(5Z)-5-[[5-chloro-2-[2-(2,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5039700.png)
![3-methyl-2-{[(4-methylphenyl)sulfonyl]methyl}-1,3-benzothiazol-3-ium methyl sulfate](/img/structure/B5039703.png)
![5-[(Z)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid](/img/structure/B5039708.png)
![METHYL 3-({[2-(2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE](/img/structure/B5039710.png)
